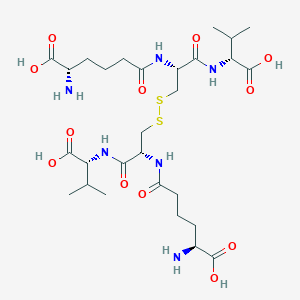
N-(3-Aminopropyl)-thiomorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Aminopropyl)-thiomorpholine is an organic compound that features a thiomorpholine ring substituted with a 3-aminopropyl group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both an amine group and a sulfur-containing ring structure imparts unique chemical properties to this molecule.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminopropyl)-thiomorpholine typically involves the reaction of thiomorpholine with 3-chloropropylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 3-chloropropylamine attacks the sulfur atom in thiomorpholine, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as purification steps such as distillation or crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiomorpholine derivatives with altered functional groups.
Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acyl chlorides or alkyl halides are common reagents for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiomorpholine derivatives.
Substitution: Acylated or alkylated thiomorpholine derivatives.
科学研究应用
N-(3-Aminopropyl)-thiomorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfur-containing compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of N-(3-Aminopropyl)-thiomorpholine involves its interaction with biological molecules through its amine and sulfur groups. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. The compound may target specific enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
N-(3-Aminopropyl)-methacrylamide: Similar in structure but contains a methacrylamide group instead of a thiomorpholine ring.
3-Aminopropyltriethoxysilane: Contains a silane group and is used for surface functionalization.
N-(3-Aminopropyl)-2-nitrobenzenamine: Contains a nitrobenzene moiety and is studied for its pharmacological properties.
Uniqueness: N-(3-Aminopropyl)-thiomorpholine is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical properties compared to other similar compounds. The sulfur atom in the ring can participate in unique chemical reactions, making this compound valuable for specific applications in research and industry.
属性
IUPAC Name |
3-thiomorpholin-4-ylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2S/c8-2-1-3-9-4-6-10-7-5-9/h1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECTZHBMZRYGEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60568196 |
Source


|
| Record name | 3-(Thiomorpholin-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75653-87-1 |
Source


|
| Record name | 3-(Thiomorpholin-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene](/img/structure/B1283534.png)

![4-[(4-Fluorophenyl)thio]butan-2-one](/img/structure/B1283539.png)

![4-Amino-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283553.png)






